2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide
Overview
Description
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C16H19ClN2O4 and its molecular weight is 338.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Carcinogenicity
2-Chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide is related to chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which have been studied for their metabolism and potential carcinogenicity. A study by Coleman et al. (2000) showed that these compounds undergo complex metabolic pathways involving bioactivation to potentially carcinogenic products. This research is significant in understanding the metabolic processes and potential health risks of chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Synthesis Methods
The synthesis of related compounds, such as 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, has been explored in research by Vorona et al. (2012). They developed novel methods for preparing such compounds, which could be relevant for synthesizing derivatives of this compound (Vorona et al., 2012).
Antibacterial and Antifungal Applications
Debnath and Ganguly (2015) synthesized derivatives of acetamide compounds with potential antibacterial and antifungal properties. This research indicates the possibility of using similar compounds, like this compound, in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant and Anti-inflammatory Potential
Research by Koppireddi et al. (2013) explored the antioxidant and anti-inflammatory properties of N-aryl acetamide derivatives, which could suggest similar applications for this compound. Their findings indicated good antioxidant and anti-inflammatory activities for some of the synthesized compounds (Koppireddi et al., 2013).
Properties
IUPAC Name |
2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(3-methoxypropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-23-9-5-8-18(15(21)11-17)13-10-14(20)19(16(13)22)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANIZPRTKRVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1CC(=O)N(C1=O)C2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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